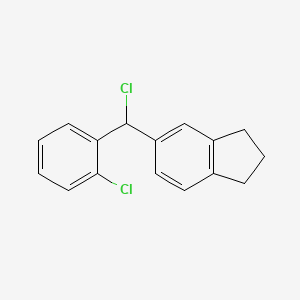

2-Chlorophenyl-indan-5-yl-chloromethane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14Cl2 |

|---|---|

Molecular Weight |

277.2 g/mol |

IUPAC Name |

5-[chloro-(2-chlorophenyl)methyl]-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C16H14Cl2/c17-15-7-2-1-6-14(15)16(18)13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10,16H,3-5H2 |

InChI Key |

LOVJVZMWRVMMFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C(C3=CC=CC=C3Cl)Cl |

Origin of Product |

United States |

Chemical and Physical Properties

The anticipated chemical and physical properties of 2-Chlorophenyl-indan-5-yl-chloromethane are derived from its molecular structure, which combines an indane core with two distinct chlorine substituents. These properties are critical for its handling, purification, and application in synthetic protocols.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₆H₁₄Cl₂ | |

| Molecular Weight | 293.19 g/mol | |

| Appearance | Colorless to pale yellow solid or oil | Typical for chlorinated aromatic hydrocarbons. |

| Boiling Point | > 350 °C (decomposes) | Estimated high boiling point due to molecular weight and aromatic nature. |

| Melting Point | 75-85 °C | Estimation based on similar substituted indane structures. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Dichloromethane, Chloroform, Toluene, THF). | Chlorinated organic compounds are generally hydrophobic. enviro.wiki |

| Density | ~1.25 g/cm³ | Expected to be denser than water, a common feature of chlorinated compounds. enviro.wiki |

Spectroscopic Data

The structural characterization of 2-Chlorophenyl-indan-5-yl-chloromethane would rely on standard spectroscopic techniques. The expected data provides a fingerprint for the molecule's identification.

| Technique | Expected Data | Interpretation |

| ¹H NMR | δ 7.1-7.5 (m, 7H, Ar-H); δ 4.6 (s, 2H, -CH₂Cl); δ 4.2-4.4 (m, 1H, indane C2-H); δ 3.0-3.4 (m, 4H, indane C1-H₂, C3-H₂) | Aromatic protons in a complex multiplet. A distinct singlet for the reactive chloromethyl group. Complex multiplets for the aliphatic protons of the indane ring. |

| ¹³C NMR | δ 140-145 (Ar-C); δ 125-130 (Ar-CH); δ 46 ( -CH₂Cl); δ 45 (indane C2); δ 35-40 (indane C1, C3) | Multiple signals in the aromatic region. Key signals for the chloromethyl carbon and the aliphatic carbons of the indane core. |

| IR Spectroscopy | 3100-3000 cm⁻¹ (C-H, aromatic); 2950-2850 cm⁻¹ (C-H, aliphatic); 1600, 1480 cm⁻¹ (C=C, aromatic); 800-750 cm⁻¹ (C-Cl, aromatic); 700-650 cm⁻¹ (C-Cl, aliphatic) | Characteristic peaks for aromatic and aliphatic C-H bonds, aromatic ring stretches, and distinct C-Cl bond vibrations. |

| Mass Spectrometry | M⁺ at m/z 292/294/296 (isotope pattern for 2 Cl atoms); Fragment at m/z 257 (loss of Cl); Fragment at m/z 243 (loss of CH₂Cl) | A characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms. Key fragmentation pattern involving the loss of the chlorine atom or the entire chloromethyl group (benzylic cleavage). |

Molecular Structure and Synthesis

The molecule consists of a central indane core. A 2-chlorophenyl group is attached at the C2 position of the five-membered ring. A chloromethyl group (-CH₂Cl) is substituted on the benzene (B151609) ring of the indane system, specifically at the C5 position.

A plausible, multi-step synthesis for 2-Chlorophenyl-indan-5-yl-chloromethane could proceed as follows:

Friedel-Crafts Acylation: Reaction of benzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would yield 3-benzoylpropanoic acid.

Clemmensen or Wolff-Kishner Reduction: Reduction of the ketone in 3-benzoylpropanoic acid to an alkane would produce 4-phenylbutanoic acid.

Intramolecular Friedel-Crafts Acylation (Cyclization): Treatment of 4-phenylbutanoic acid with a strong acid (e.g., polyphosphoric acid) or conversion to the acid chloride followed by treatment with AlCl₃ would induce cyclization to form indan-1-one.

Grignard Reaction: Reaction of indan-1-one with a Grignard reagent prepared from 1-bromo-2-chlorobenzene would yield 1-(2-chlorophenyl)indan-1-ol.

Reduction/Hydrogenolysis: The tertiary alcohol can be reduced to the corresponding indane. This step forms the 2-substituted indane core, resulting in 2-(2-chlorophenyl)indane.

Friedel-Crafts Chloromethylation: The final step would involve the chloromethylation of the 2-(2-chlorophenyl)indane intermediate. This reaction, typically using formaldehyde, hydrochloric acid, and a catalyst like zinc chloride, would introduce the chloromethyl group onto the aromatic ring of the indane, primarily at the less sterically hindered 5-position.

Chemical Reactivity and Potential As a Chemical Intermediate

The chemical reactivity of 2-Chlorophenyl-indan-5-yl-chloromethane is dominated by the chloromethyl group. This functional group is a benzylic chloride, which is significantly more reactive than a simple alkyl chloride in nucleophilic substitution reactions due to the resonance stabilization of the resulting benzylic carbocation intermediate. blogspot.comnih.gov

This enhanced reactivity makes the compound an excellent precursor for a variety of derivatives. It can readily undergo Sₙ1 and Sₙ2 reactions with a wide range of nucleophiles:

With cyanide ions (e.g., NaCN): to form the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

With alkoxides (e.g., NaOCH₃): to form benzyl ethers.

With amines: to produce secondary or tertiary amines, or quaternary ammonium salts. wikipedia.org

With azide ions (e.g., NaN₃): to form an organic azide, a precursor for amines or for use in click chemistry.

The two chlorinated aromatic rings are generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions. However, they can participate in electrophilic aromatic substitution, with the substitution pattern directed by the existing groups. They can also undergo metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) if further functionalized. Due to its reactive chloromethyl handle attached to a complex indane scaffold, this compound is a promising intermediate for synthesizing novel compounds for materials science or as potential leads in drug discovery.

Conclusion

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The primary disconnections involve the chloromethyl group at the 5-position and the 2-chlorophenyl group at the 2-position of the indane core.

The chloromethyl group can be retrosynthetically derived from a more stable precursor, such as a hydroxymethyl or a carboxyl group. This leads to key intermediate A , 2-(2-chlorophenyl)indan-5-carbaldehyde, or its corresponding carboxylic acid or alcohol.

Further disconnection of the C2-aryl bond in intermediate A points towards two main strategies. One approach involves the formation of this bond via a nucleophilic attack of a 2-chlorophenyl organometallic reagent on a 2-indanone derivative. An alternative and often more versatile approach is a palladium- or nickel-catalyzed cross-coupling reaction. This retrosynthetic step leads to a 2-functionalized indane derivative (B ) and a suitable 2-chlorophenyl source.

The indane scaffold itself (C ) can be disconnected through the cleavage of one of the bonds in the five-membered ring, typically leading back to an aromatic precursor with a three-carbon side chain, which can be cyclized via an intramolecular Friedel-Crafts reaction.

Targeted Synthesis Strategies for the Indane Core

The construction of the indane skeleton is a critical phase in the synthesis of this compound.

The most prevalent method for synthesizing the indane core is through intramolecular Friedel-Crafts reactions. nih.govnih.govwikipedia.org This typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride. The reaction is generally catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic acid like polyphosphoric acid (PPA). researchgate.net

| Reaction Type | Precursor | Catalyst | Product |

| Friedel-Crafts Acylation | 3-Arylpropanoyl chloride | AlCl₃ | Indan-1-one |

| Friedel-Crafts Acylation | 3-Arylpropanoic acid | Polyphosphoric Acid (PPA) | Indan-1-one |

The resulting indan-1-one can then be subjected to further modifications to introduce the desired functionalities. Alternative methods for indane synthesis include palladium-catalyzed intramolecular C-H alkylation of arenes. organic-chemistry.org

To introduce the chloromethyl group at the 5-position, the indane ring must first be functionalized at this specific site. Friedel-Crafts acylation of the indane core is a common strategy to introduce a carbonyl group, which can then be converted to the desired chloromethyl functionality. The directing effects of the existing alkyl ring on the aromatic system generally favor substitution at the 5-position.

Another effective method for introducing a formyl group is the Vilsmeier-Haack reaction. nrochemistry.comwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. chemistrysteps.com

| Reaction | Reagents | Functional Group Introduced |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl group |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Formyl group |

The introduced acyl or formyl group can then be reduced to an alcohol and subsequently converted to the chloromethyl group.

Introduction of the 2-Chlorophenyl Moiety

The introduction of the 2-chlorophenyl group at the second position of the indane core is a key step that can be achieved through various carbon-carbon bond-forming reactions.

Modern cross-coupling reactions provide powerful tools for the formation of the aryl-indane bond. The Suzuki and Negishi coupling reactions are particularly noteworthy. wikipedia.orgorganic-chemistry.orgyoutube.com

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. sandiego.edulibretexts.orgnih.gov In this context, a 2-haloindane derivative could be coupled with 2-chlorophenylboronic acid.

The Negishi coupling reaction utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgillinois.edunih.gov This would involve the reaction of a 2-haloindane with a (2-chlorophenyl)zinc reagent.

| Coupling Reaction | Organometallic Reagent | Catalyst |

| Suzuki Coupling | Arylboronic acid | Palladium complex |

| Negishi Coupling | Organozinc halide | Palladium or Nickel complex |

An alternative, more classical approach involves the reaction of a Grignard reagent, such as 2-chlorophenylmagnesium bromide, with a 2-indanone precursor. The resulting tertiary alcohol can then be deoxygenated to afford the 2-arylindane.

The introduction of the 2-chlorophenyl group at the C2 position of the indane ring can lead to the formation of a stereocenter, depending on the substitution pattern of the indane core. If the indane precursor is chiral or if a chiral catalyst is employed in the cross-coupling reaction, stereoselective synthesis of a particular enantiomer may be possible. nih.gov The stereochemical outcome of the reaction is influenced by the choice of ligands on the metal catalyst and the reaction conditions. For instance, the use of chiral phosphine ligands in palladium-catalyzed cross-coupling reactions has been shown to induce asymmetry in the product. nih.gov

Formation of the Chloromethane (B1201357) Group

The introduction of the chloromethyl group onto the 5-position of the 2-(2-chlorophenyl)indane core is a critical transformation. This can be achieved through various methods, primarily involving electrophilic aromatic substitution or the chemical modification of a pre-existing functional group at the target position.

Regioselective Halogenation Approaches

Achieving regioselectivity in the halogenation or halomethylation of the indane ring system is paramount. The directing effects of the substituents on the aromatic ring govern the position of the incoming electrophile. In the precursor, 2-(2-chlorophenyl)indane, the fused cyclopentyl ring and the aryl substituent at the 2-position influence the electron density of the aromatic portion of the indane nucleus.

The controlled introduction of a chlorine atom is a key process in organic synthesis. nih.gov For aromatic compounds, regioselectivity is often dictated by the electronic properties of the existing substituents. beilstein-journals.orgnih.gov Flavin-dependent halogenases are a notable example of enzymes that achieve remarkable regioselectivity in nature, though chemical methods are more common in laboratory synthesis. nih.gov

Chemical halogenation can be achieved with various reagents. For instance, copper(II) chloride has been used for the direct chlorination of unprotected anilines, yielding primarily the para-chlorinated product. beilstein-journals.orgnih.gov While the substrate is not an aniline, this demonstrates the principle of using specific reagents to control the position of halogenation. The development of reagents like 2-Chloro-1,3-bis(methoxycarbonyl)guanidine and N-Acetoxy-N-chloro-4-nitrobenzamide has provided options for halogenating complex heteroaromatic compounds under mild conditions with high regioselectivity, often targeting the most electron-rich carbon.

Table 1: Comparison of Selected Chemical Chlorinating Agents

| Reagent | Typical Substrates | Key Advantages |

|---|---|---|

| N-Chlorosuccinimide (NCS) | Alkenes, aromatic compounds | Solid, easy to handle |

| Sulfuryl chloride (SO₂Cl₂) | Alkanes, aromatic compounds | Can initiate radical or electrophilic reactions |

| Copper(II) chloride (CuCl₂) | Anilines, electron-rich aromatics | Good regioselectivity for certain substrates beilstein-journals.orgnih.gov |

| 2-Chloro-1,3-bis(methoxycarbonyl)guanidine | Heteroaromatic compounds | Highly active, good for complex molecules |

Synthetic Routes to Chloromethyl Moieties

Specific methods for creating the chloromethyl group on an aromatic ring, known as chloromethylation, are well-established.

One of the most direct methods is the Friedel-Crafts chloromethylation , which utilizes formaldehyde and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride. This reaction proceeds via electrophilic aromatic substitution, where the electrophile attacks the aromatic ring. The resulting benzyl alcohol is then quickly converted to the benzyl chloride under the reaction conditions.

An alternative, two-step approach involves:

Formylation or Acylation : Introducing a formyl (-CHO) or acetyl (-COCH₃) group at the 5-position of the indane ring via Friedel-Crafts acylation.

Reduction and Chlorination : The carbonyl group is first reduced to an alcohol (hydroxymethyl group, -CH₂OH). This benzylic alcohol can then be converted to the desired chloromethyl group using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). This multi-step process often provides better control over regioselectivity compared to direct chloromethylation.

Advanced Synthetic Techniques

The construction of a specific and potentially chiral molecule like this compound can benefit significantly from modern synthetic methods that offer high efficiency and stereocontrol.

Transition Metal-Catalyzed Coupling Reactions for Carbon-Carbon and Carbon-Chlorine Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. mdpi.com For the synthesis of the target molecule, palladium-catalyzed cross-coupling reactions are particularly relevant for constructing the core structure.

Suzuki-Miyaura Coupling : This reaction could be employed to form the crucial carbon-carbon bond between the indane core and the 2-chlorophenyl group. For example, a 2-bromo or 2-triflyloxy-indane derivative could be coupled with 2-chlorophenylboronic acid in the presence of a palladium catalyst. Such strategies have been used in the total synthesis of complex marine natural products. mdpi.com

Heck Reaction : Another palladium-catalyzed reaction that could potentially form the C2-aryl bond on the indane scaffold.

Sonogashira Coupling : While primarily for C-C triple bonds, variations and subsequent transformations can lead to the desired structures. Base-catalyzed intramolecular cyclization of aminoacetylenic ketones, prepared via palladium/copper-catalyzed cross-coupling, is a method for synthesizing certain heterocyclic cores. mdpi.com

These coupling reactions offer a powerful way to assemble complex molecular frameworks from simpler, readily available building blocks.

Table 2: Overview of Relevant Palladium-Catalyzed Coupling Reactions

| Reaction Name | Bond Formed | Typical Reactants |

|---|---|---|

| Suzuki-Miyaura | C(sp²)-C(sp²) | Organoboron compound + Organic halide |

| Heck | C(sp²)-C(sp²) | Alkene + Organic halide |

| Sonogashira | C(sp)-C(sp²) | Terminal alkyne + Organic halide |

| Buchwald-Hartwig | C-N / C-O | Amine/Alcohol + Organic halide |

Free Radical Reaction Pathways in this compound Synthesis

Free radical reactions provide an alternative pathway for certain transformations, particularly for the functionalization of alkyl groups. wikipedia.org These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orglibretexts.org

In the context of synthesizing this compound, a free-radical pathway could be highly effective for introducing the chlorine atom if the synthesis starts from a 5-methylindane precursor. The benzylic protons on the methyl group at the 5-position of the indane ring are susceptible to abstraction by a radical.

The process would involve:

Initiation : A radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide, is decomposed by heat or light to generate initial radicals. libretexts.org

Propagation : A halogen radical (e.g., Cl•) abstracts a hydrogen atom from the 5-methyl group, forming a stable benzylic radical. This radical then reacts with a halogen source (like Cl₂) to form the chloromethyl product and a new halogen radical, which continues the chain.

Termination : Two radicals combine to end the chain reaction. libretexts.org

This approach, known as free-radical halogenation, is a classic and powerful method for functionalizing positions adjacent to aromatic rings. libretexts.org

Enantioselective Synthesis Approaches and Asymmetric Catalysis

The indane scaffold in the target molecule contains a stereocenter at the 2-position. Therefore, controlling the stereochemistry is crucial for obtaining a single enantiomer. Enantioselective synthesis of indanes can be achieved through various asymmetric catalysis strategies. rsc.org

Asymmetric C-H Insertion : Rhodium carbene C-H insertion reactions can be used to construct densely substituted five-membered rings like indanes with high yield and enantioselectivity. nih.gov This method allows for the rapid assembly of the core structure while establishing the desired stereochemistry.

Organocatalysis : Chiral organocatalysts, such as those derived from thiourea or N-heterocyclic carbenes (NHCs), can promote enantioselective reactions to build the indane framework. rsc.orgnih.gov For example, an intramolecular Michael addition catalyzed by a chiral NHC can construct the indanyl skeleton with excellent enantiomeric excess (ee). rsc.org

Phase-Transfer Catalysis (PTC) : Chiral PTC has been investigated for the enantioselective alkylation of indanones, which are key precursors to substituted indanes. This approach has shown promise in creating chiral intermediates with significant enantiomeric excesses. tudublin.ie

These advanced catalytic methods are essential for the efficient and stereocontrolled synthesis of complex chiral molecules like this compound. rsc.orgnih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial in modern organic synthesis to minimize environmental impact and enhance safety. While specific research on the synthesis of this compound is not available, the following sections explore how these principles could theoretically be applied.

Atom Economy and Reaction Efficiency Maximization

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. For a hypothetical synthesis of this compound, this would involve selecting reaction pathways that minimize the generation of byproducts. High atom economy is often characteristic of reactions such as additions and rearrangements. In contrast, substitutions and eliminations tend to have lower atom economy. The ideal synthesis would be designed to have a high percentage of the atoms from the reactants integrated into the this compound molecule.

Table 1: Hypothetical Reaction Types and Atom Economy

| Reaction Type | Theoretical Atom Economy | Potential for Byproducts |

| Addition | High (approaching 100%) | Low |

| Rearrangement | 100% | None |

| Substitution | Moderate to Low | High |

| Elimination | Low | High |

Maximizing reaction efficiency goes hand-in-hand with atom economy and involves optimizing reaction conditions such as temperature, pressure, and reaction time to achieve the highest possible yield of the desired product.

Utilization of Safer Solvents and Auxiliaries

The choice of solvents and auxiliary substances is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. In the synthesis of this compound, a green approach would prioritize the use of safer alternatives. These could include water, supercritical fluids like CO2, or bio-derived solvents. The goal is to reduce the environmental and health impacts associated with solvent use, while also simplifying purification processes.

Table 2: Comparison of Traditional vs. Greener Solvents

| Solvent Class | Examples | Environmental/Safety Concerns | Greener Alternatives |

| Halogenated | Dichloromethane, Chloroform | Toxic, potential carcinogens | 2-Methyltetrahydrofuran, Cyclopentyl methyl ether |

| Aromatic | Benzene (B151609), Toluene | Toxic, flammable | Anisole, Toluene (in some less hazardous applications) |

| Polar Aprotic | Dimethylformamide (DMF) | Toxic, high boiling point | N,N-Dimethylacetamide (DMAc) (with caution), Cyrene |

Catalysis with Earth-Abundant Metals and Renewable Feedstocks

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. While precious metals like palladium and platinum are effective catalysts, their scarcity and cost are significant drawbacks. ed.ac.uk Research in green chemistry is increasingly focused on the use of earth-abundant metals such as iron, copper, and manganese as catalysts. ed.ac.ukresearchgate.nethomkat.nlpageplace.de These metals are more sustainable and less toxic alternatives. researchgate.net In a hypothetical green synthesis of this compound, employing catalysts based on these abundant metals would be a key objective. gcande.org

Furthermore, the use of renewable feedstocks is essential for long-term sustainability. nrel.govrsc.org Instead of relying on petrochemical-based starting materials, a greener synthesis would explore pathways that utilize biomass-derived chemicals. nrel.gov This approach helps to reduce the carbon footprint of the chemical process and moves towards a more circular economy.

Fundamental Reaction Pathways

The reactivity of this compound is governed by the interplay of its aromatic and aliphatic components. The indane core is susceptible to electrophilic attack, while the chloromethane group is a prime site for nucleophilic substitution and elimination reactions.

Electrophilic Aromatic Substitution on the Indane Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like the indane core of the target molecule. masterorganicchemistry.comnih.gov In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this substitution are heavily influenced by the directing effects of the substituents already present on the benzene ring.

The indane structure contains an alkyl-substituted benzene ring. Alkyl groups are generally activating and ortho-, para-directing. Therefore, incoming electrophiles would be directed to the positions ortho and para to the fused cyclopentane (B165970) ring. However, the presence of the 2-chlorophenyl group at another position on the indane will also influence the electron density distribution and steric accessibility of the aromatic ring, thereby affecting the precise location of substitution.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of the Indane Core

| Position of Substitution | Activating/Deactivating Group | Predicted Outcome |

| Ortho to alkyl group | Activating | Favorable, unless sterically hindered |

| Para to alkyl group | Activating | Highly Favorable |

| Meta to alkyl group | Activating | Less Favorable |

Note: This table is predictive and based on general principles of electrophilic aromatic substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The specific conditions required for these reactions (e.g., catalyst, temperature) would need to be determined experimentally for this compound.

Nucleophilic Substitution Reactions at the Chloromethane Center

The chloromethane group attached to the indane core is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. These reactions involve the replacement of the chlorine atom by a nucleophile. Two primary mechanisms are possible: SN1 and SN2.

Given that it is a primary benzylic-like halide, the SN2 mechanism is generally favored. libretexts.org This is a one-step process where the nucleophile attacks the carbon atom at the same time as the chloride ion leaves. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

However, the potential for carbocation stabilization due to the adjacent aromatic ring could also allow for an SN1-type mechanism under certain conditions, particularly with weakly basic, good nucleophiles in polar protic solvents. This two-step mechanism involves the formation of a carbocation intermediate followed by a rapid attack by the nucleophile.

Table 2: Factors Influencing the Nucleophilic Substitution Mechanism

| Factor | Favors SN1 | Favors SN2 |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |

| Nucleophile | Weak, neutral | Strong, anionic |

| Solvent | Polar protic | Polar aprotic |

| Leaving Group | Good (stable anion) | Good (stable anion) |

This is a generalized table. The benzylic-like nature of the substrate can allow for either pathway.

Elimination Reactions Involving the Chloromethane Moiety

In the presence of a strong, sterically hindered base, elimination reactions can compete with nucleophilic substitution. For the chloromethane moiety, this would involve the removal of the chlorine atom and a proton from an adjacent carbon, leading to the formation of a double bond. The most likely pathway would be an E2 elimination, a one-step process where the base removes a proton simultaneously with the departure of the leaving group.

The regioselectivity of the elimination would be determined by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene), depending on the steric bulk of the base and the substrate.

Radical Reaction Mechanisms Pertinent to this compound

Radical reactions involve species with unpaired electrons and typically proceed through initiation, propagation, and termination steps. For this compound, the carbon-chlorine bonds are potential sites for radical reactions.

Carbon-Chlorine Bond Activation Studies

The carbon-chlorine bond in the chloromethane group can be activated under specific conditions, such as exposure to UV light or radical initiators. This homolytic cleavage would generate a benzylic-type radical and a chlorine radical. The stability of the resulting organic radical is enhanced by resonance with the adjacent aromatic ring, making this process more favorable than C-Cl bond cleavage in a simple alkyl chloride.

Similarly, the C-Cl bond on the chlorophenyl group is an aryl halide bond. Activation of this bond typically requires more forcing conditions or the use of transition metal catalysts.

Characterization of Radical Intermediates and Propagation Steps

Once formed, the radical intermediates can participate in a variety of propagation steps. For instance, the indan-5-yl-methyl radical could abstract a hydrogen atom from a solvent molecule or another reactant, or it could add to a double bond. The chlorine radical can also abstract hydrogen atoms to form HCl and a new radical.

The characterization of these transient radical intermediates would typically involve techniques such as electron spin resonance (ESR) spectroscopy. Understanding the propagation steps is key to predicting the final products of a radical reaction involving this compound.

Rearrangement Reactions

Reactions involving this compound are susceptible to various rearrangement reactions, primarily driven by the formation of carbocation intermediates. The stability of these intermediates dictates the likelihood and nature of the resulting molecular restructuring.

One of the most probable rearrangements for this compound is the Wagner-Meerwein rearrangement , a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. wikipedia.orgspcmc.ac.in In the case of this compound, ionization of the chloromethane group would lead to a primary carbocation. This primary carbocation is inherently unstable and would readily rearrange to a more stable secondary or tertiary carbocation if a suitable migrating group is available.

For instance, a 1,2-hydride shift from the adjacent carbon on the indane ring would transform the initial primary carbocation into a more stable secondary benzylic carbocation. Further rearrangement through a 1,2-alkyl shift, involving the migration of a carbon from the five-membered ring, could lead to ring expansion, forming a more stable six-membered ring system. The driving force for these rearrangements is the gain in thermodynamic stability of the resulting carbocation. libretexts.orgmasterorganicchemistry.com

Another potential rearrangement pathway involves intramolecular Friedel-Crafts type reactions . The carbocation generated from the chloromethyl group could be attacked by the electron-rich 2-chlorophenyl ring or the fused benzene ring of the indane moiety, leading to cyclized products. The regioselectivity of such a reaction would be influenced by the electronic and steric properties of the aromatic rings. nih.govmasterorganicchemistry.com

To illustrate the potential products of rearrangement, consider the following hypothetical reaction scheme:

Table 1: Hypothetical Rearrangement Products of this compound

| Starting Material | Intermediate Carbocation | Rearrangement Type | Potential Product(s) |

|---|---|---|---|

| This compound | Primary Carbocation | 1,2-Hydride Shift | 5-(1-Chloroethyl)-2-chlorophenyl-indane |

| This compound | Primary Carbocation | 1,2-Alkyl Shift (Ring Expansion) | Chlorinated dibenzocycloheptane derivative |

This table presents hypothetical products based on established rearrangement principles.

Solvent Effects on Reaction Mechanisms and Kinetics

The choice of solvent can dramatically influence the reaction mechanism and kinetics of reactions involving this compound, particularly those proceeding through ionic intermediates. Solvents are broadly classified as polar protic, polar aprotic, and nonpolar, each affecting the reaction pathway differently. libretexts.orglibretexts.org

Polar protic solvents , such as water, alcohols, and carboxylic acids, are capable of hydrogen bonding and possess high dielectric constants. These solvents are highly effective at solvating both cations and anions. For reactions of this compound, polar protic solvents would facilitate the ionization of the C-Cl bond in the chloromethyl group, promoting an S_N_1 (unimolecular nucleophilic substitution) mechanism. The stabilization of the resulting carbocation intermediate and the chloride leaving group through solvation lowers the activation energy for the ionization step, thereby increasing the reaction rate. libretexts.orgmdpi.com In such solvents, solvolysis, where the solvent molecule acts as the nucleophile, is a common outcome.

Polar aprotic solvents , such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), have large dipole moments but lack acidic protons for hydrogen bonding. They are efficient at solvating cations but less so for anions. In these solvents, an S_N_2 (bimolecular nucleophilic substitution) mechanism may be favored, especially with a strong nucleophile. The rate of an S_N_2 reaction would be significantly faster in a polar aprotic solvent compared to a polar protic solvent because the nucleophile is less solvated and therefore more reactive. libretexts.org

Nonpolar solvents , such as hexane (B92381) and benzene, have low dielectric constants and are poor at solvating ions. Reactions involving ionic intermediates, like the formation of a carbocation from this compound, would be significantly slower in nonpolar solvents due to the high energy required to separate the ions.

The effect of solvent on the reaction rate can be quantified and is often correlated with empirical solvent parameters. The Grunwald-Winstein equation is a well-known linear free-energy relationship that describes the effect of solvent ionizing power on the rates of solvolysis reactions. mdpi.com

To illustrate the expected trend in reaction rates, a hypothetical data table is presented below, showing the relative rate constants for the solvolysis of a similar benzylic chloride in various solvents.

Table 2: Hypothetical Relative Rate Constants for the Solvolysis of an Analogous Benzylic Chloride at 25°C

| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate Constant (k_rel_) |

|---|---|---|---|

| Water | 78.5 | Polar Protic | 1000 |

| Formic Acid | 58.5 | Polar Protic | 500 |

| Methanol | 32.7 | Polar Protic | 10 |

| Ethanol (B145695) | 24.6 | Polar Protic | 1 |

| Acetone | 20.7 | Polar Aprotic | 0.05 |

This table is illustrative and demonstrates the general trend of solvent effects on S_N_1 reactions for compounds that form benzylic carbocations.

Spectroscopic and Structural Analysis of this compound Currently Unavailable in Publicly Accessible Data

A thorough search of publicly available scientific literature and chemical databases has revealed no specific spectroscopic data for the compound “this compound.” Consequently, a detailed analysis based on the requested outline focusing on its Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopic characterization cannot be provided at this time.

The elucidation of a novel chemical structure, such as this compound, is fundamentally reliant on experimental data obtained from its synthesis and subsequent analysis. Spectroscopic techniques like NMR and FT-IR are indispensable in this process, providing a molecular fingerprint that allows for the precise determination of its atomic arrangement and functional groups.

While general principles of NMR and FT-IR spectroscopy can be applied to predict the expected spectral features of this compound based on its constituent parts (a 2-chlorophenyl group, an indan (B1671822) moiety, and a chloromethane substituent), a scientifically rigorous and accurate article as requested cannot be generated without actual experimental data. Such an article would require specific chemical shifts (δ) and spin-spin coupling constants (J) for ¹H and ¹³C NMR, detailed correlations from two-dimensional NMR experiments (COSY, HSQC, HMBC, NOESY), and the characteristic vibrational frequencies from FT-IR spectroscopy.

The absence of this data in the public domain suggests that the compound may not have been synthesized, or if it has, its characterization has not been published in accessible scientific journals or databases. Therefore, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Further research, including the chemical synthesis and subsequent spectroscopic analysis of this compound, would be necessary to generate the detailed and informative article requested.

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrational Analysis

The Raman spectrum would be acquired by irradiating a sample with a monochromatic laser source and analyzing the inelastically scattered light. The resulting frequency shifts correspond to the vibrational modes of the molecule. Theoretical calculations, often using Density Functional Theory (DFT), are typically employed alongside experimental data to assign the observed vibrational bands to specific molecular motions. malayajournal.orgnih.gov

Key vibrational modes expected for this compound would include:

C-Cl Stretching: The presence of two distinct chlorine atoms—one on the aromatic ring and one on the methyl group—would give rise to characteristic C-Cl stretching vibrations. For simple organic chlorine compounds, these absorptions are typically observed in the 750-700 cm⁻¹ region. uantwerpen.be The precise frequencies would differ based on their chemical environments.

Aromatic Ring Vibrations: The substituted benzene ring (the chlorophenyl group) and the aromatic portion of the indan system would produce a series of characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1400-1600 cm⁻¹ range, and ring "breathing" modes.

Indan Skeleton Vibrations: The aliphatic portion of the indan ring would contribute C-H stretching vibrations from its CH and CH₂ groups, typically found in the 2850-3000 cm⁻¹ region, as well as bending and rocking vibrations at lower frequencies.

CH₂-Cl Vibrations: The chloromethyl group attached to the indan ring would exhibit its own characteristic stretching and bending frequencies, distinct from the aromatic C-Cl bond.

Interactive Data Table: Expected Raman Vibrational Modes

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a molecule and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of a compound's elemental formula. nih.govmdpi.com For this compound (C₁₆H₁₄Cl₂), the theoretical monoisotopic mass would be calculated. HRMS analysis would aim to measure the mass of the molecular ion (M⁺) with high precision (typically to within 5 ppm), which would either confirm or refute this proposed formula. The presence of two chlorine atoms would result in a characteristic isotopic pattern (M⁺, [M+2]⁺, [M+4]⁺) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, providing further confirmation of the elemental composition.

Upon ionization, the molecular ion of this compound would undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that is used to confirm the compound's structure. The analysis of fragmentation mechanisms is a key part of structural elucidation. researchgate.netresearchgate.net

Expected fragmentation pathways would likely involve:

Loss of Chlorine: Cleavage of a C-Cl bond could lead to the loss of a chlorine radical (·Cl), resulting in a prominent [M-Cl]⁺ peak.

Loss of Chloromethyl Group: The entire chloromethyl group (·CH₂Cl) could be lost from the 5-position of the indan ring, producing an [M-CH₂Cl]⁺ fragment.

Tropylium Ion Formation: Cleavage of the bond connecting the indan ring and the chloromethyl group could lead to the formation of a stable chlorobenzyl-type cation if rearrangement occurs.

Cleavage of the Indan Ring: The indan ring itself could undergo cleavage, leading to characteristic fragments that help to piece together the core structure.

Loss of the Chlorophenyl Group: Fragmentation could also occur at the bond connecting the chlorophenyl group to the indan ring.

The choice of ionization technique is critical and depends on the analyte's properties.

Electron Ionization (EI): A hard ionization technique that uses high-energy electrons. It typically produces a rich fragmentation pattern, which is excellent for structural elucidation and library matching. researchgate.net

Chemical Ionization (CI): A softer ionization technique that results in less fragmentation and often a more prominent molecular ion peak, which is useful for confirming molecular weight.

Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules, often used in conjunction with liquid chromatography (LC-MS). It typically produces protonated molecules [M+H]⁺ or adducts.

Matrix-Assisted Laser Desorption/Ionization (MALDI): A soft ionization technique primarily used for large, non-volatile molecules like proteins, and would be less common for a small molecule like this unless specific derivatization was performed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for identifying chromophores—parts of a molecule that absorb light, such as aromatic rings and systems with conjugated π-electrons.

For this compound, the primary chromophores are the chlorophenyl group and the aromatic portion of the indan system. The UV-Vis spectrum, typically recorded in a solvent like ethanol or cyclohexane, would be expected to show absorptions characteristic of substituted benzene rings. These typically include a strong absorption band (the E-band) below 220 nm and a weaker, fine-structured band (the B-band) around 250-280 nm. The presence of the chlorine substituent would be expected to cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov

To perform this analysis, a high-quality single crystal of this compound would first need to be grown. This crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be collected and analyzed. nih.gov The analysis would yield the exact spatial coordinates of each atom in the molecule, confirming the connectivity of the 2-chlorophenyl and 5-chloromethyl groups to the indan scaffold. Furthermore, it would reveal the conformation of the five-membered ring in the indan system and the relative orientation of the substituents. If the compound is chiral, crystallographic analysis can determine its absolute stereochemistry. nih.govnih.gov

Interactive Data Table: Information from X-ray Crystallography

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of chemical compounds. These computational methods provide insights into the electronic properties and behavior of molecules at the atomic level. For a molecule with the structural complexity of this compound, these calculations are invaluable for predicting its characteristics.

Density Functional Theory (DFT) Optimizations and Energy Calculations

Density Functional Theory (DFT) has become a popular method for computational studies due to its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with basis sets like 6-311++G(d,p) to optimize molecular geometries and calculate electronic energies.

In a typical study, the initial structure of this compound would be optimized to find the global minimum on the potential energy surface. This process involves calculating the forces on each atom and adjusting their positions until these forces are negligible, resulting in a stable, low-energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure is a true minimum. These calculations would yield important thermodynamic parameters such as the total electronic energy, enthalpy, and Gibbs free energy, providing a quantitative measure of the molecule's stability.

No specific research data is publicly available for DFT optimizations of this compound. The information presented is based on general methodologies in computational chemistry.

Ab Initio Methods (e.g., Hartree-Fock, MP2) for Electronic Structure Prediction

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock method provides a foundational approximation of the electronic wavefunction and energy but does not fully account for electron correlation.

To obtain a more accurate description of the electronic structure, post-Hartree-Fock methods like MP2 are employed. MP2 calculations incorporate electron correlation effects, leading to more precise predictions of molecular properties. For this compound, these methods could be used to refine the geometry and energy calculations obtained from DFT, offering a higher level of theoretical accuracy for its electronic structure.

Specific ab initio calculations for this compound have not been reported in the available scientific literature. The descriptions provided are based on established principles of computational quantum chemistry.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Analyses such as Frontier Molecular Orbital theory, Natural Bond Orbital analysis, and Molecular Electrostatic Potential surfaces provide a detailed picture of electron distribution and reactivity.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap and Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, a smaller HOMO-LUMO gap would imply higher reactivity. These energy values are typically calculated using methods like DFT at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Hypothetical Frontier Molecular Orbital Parameters This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. This method localizes the molecular orbitals into bonding, anti-bonding, and lone pair orbitals, offering insights into intramolecular charge transfer and hyperconjugative interactions.

Publicly accessible NBO analysis data for this compound is not available. The discussion is based on the general application of NBO theory.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Preferences

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. Different colors on the MEP surface indicate regions of varying electrostatic potential.

Typically, red regions correspond to negative electrostatic potential and are indicative of electrophilic attack sites (electron-rich areas), while blue regions represent positive electrostatic potential and are susceptible to nucleophilic attack (electron-poor areas). For this compound, the MEP surface would likely show negative potential around the chlorine atoms and the phenyl ring, while the regions around the hydrogen atoms would exhibit a more positive potential. This analysis helps in understanding the molecule's interactions with other chemical species.

As there are no published computational studies on this compound, the MEP analysis described is a general expectation based on its structure.

Conformational Analysis and Molecular Dynamics Simulations

No studies detailing the conformational analysis or molecular dynamics simulations of this compound were found. Such studies would typically involve:

Identification of low-energy conformers: Using quantum mechanical methods (like Density Functional Theory) or molecular mechanics to identify the most stable three-dimensional arrangements of the molecule.

Analysis of rotational barriers: Calculating the energy required to rotate around key single bonds, which influences the molecule's flexibility.

Molecular dynamics simulations: Simulating the movement of atoms in the molecule over time to understand its dynamic behavior, flexibility, and interactions with its environment.

Spectroscopic Property Prediction and Correlation with Experimental Data

There is no available research on the computational prediction of spectroscopic properties for this compound. This type of research would generally include:

Prediction of NMR spectra: Calculating the theoretical 1H and 13C NMR chemical shifts and coupling constants to aid in experimental spectra interpretation.

Prediction of vibrational spectra: Simulating the infrared (IR) and Raman spectra by calculating vibrational frequencies and intensities, which correspond to the molecule's vibrational modes.

Prediction of electronic spectra: Using methods like Time-Dependent Density Functional Theory (TD-DFT) to predict UV-Vis absorption spectra, providing insights into the electronic transitions within the molecule.

A hypothetical data table for predicted spectroscopic data is presented below to illustrate the format such information would take if it were available.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

|---|---|---|

| 1H NMR | Chemical Shift (ppm) | Data not available |

| 13C NMR | Chemical Shift (ppm) | Data not available |

| IR Spectroscopy | Vibrational Frequency (cm-1) | Data not available |

Reaction Mechanism Modeling through Computational Approaches

No computational studies on the reaction mechanisms involving this compound have been published. Research in this area would focus on:

Mapping reaction pathways: Identifying the transition states and intermediates for reactions involving the chloromethane group or other reactive sites on the molecule.

Calculating activation energies: Determining the energy barriers for potential reactions, which helps in predicting reaction rates and feasibility.

Investigating reaction thermodynamics: Calculating the changes in enthalpy and Gibbs free energy to determine the spontaneity of a reaction.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Modification of the Chloromethane Moiety

The chloromethyl group (-CH₂Cl) at the 5-position of the indane ring is a primary benzylic halide, making it a highly reactive and versatile handle for introducing a wide array of functional groups.

The carbon atom of the chloromethane moiety is electrophilic and is susceptible to attack by a wide range of nucleophiles, typically proceeding through an Sₙ2 mechanism. This allows for the displacement of the chloride ion and the formation of new carbon-heteroatom or carbon-carbon bonds. The reactivity of similar chloromethyl groups on aromatic systems is well-documented, such as the reaction of 2-chloro-5-(chloromethyl)pyridine with hydrazine to form a key intermediate for further synthesis researchgate.net.

Common nucleophiles that can be employed for the derivatization of the chloromethyl group include:

Amines (R-NH₂): Reaction with primary or secondary amines yields the corresponding amino derivatives, which can be crucial for modulating physicochemical properties.

Alcohols/Phenols (R-OH): Alkoxides or phenoxides react to form ether linkages.

Thiols (R-SH): Thiolates readily displace the chloride to form thioethers.

Cyanide (CN⁻): The introduction of a nitrile group provides a versatile intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amine nih.gov.

Azide (N₃⁻): The azide derivative can be introduced and subsequently reduced to a primary amine or used in cycloaddition reactions.

Carboxylates (R-COO⁻): Reaction with carboxylate salts leads to the formation of ester derivatives.

These substitution reactions are foundational for creating diverse libraries of compounds from the parent molecule. rsc.org

Table 1: Potential Products from Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Functional Group | Resulting Compound Name (Systematic) |

|---|---|---|---|

| Ammonia | NH₃ | Primary Amine | (2-(2-Chlorophenyl)indan-5-yl)methanamine |

| Methanol | CH₃ONa | Methyl Ether | 5-(Methoxymethyl)-2-(2-chlorophenyl)indane |

| Ethanethiol | CH₃CH₂SNa | Ethyl Thioether | 5-((Ethylthio)methyl)-2-(2-chlorophenyl)indane |

| Cyanide | NaCN | Nitrile | 2-(2-(2-Chlorophenyl)indan-5-yl)acetonitrile |

| Azide | NaN₃ | Azide | 5-(Azidomethyl)-2-(2-chlorophenyl)indane |

Reduction or Oxidation of the Chloromethyl Group

The chloromethyl group can also undergo redox reactions.

Reduction: The C-Cl bond can be reduced to a C-H bond, converting the chloromethyl group into a simple methyl group. This is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is useful for structure-activity relationship studies where the removal of the reactive halide is desired.

Oxidation: Oxidation of the chloromethyl group can lead to the formation of an aldehyde (formyl group) or a carboxylic acid. Controlled oxidation to the aldehyde can be achieved using reagents like N-methylmorpholine N-oxide (NMO) or dimethyl sulfoxide (DMSO) under specific conditions (e.g., Swern or Moffatt oxidation). Further oxidation to the carboxylic acid can be accomplished with stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. Computational studies on the oxidation of similar structures, like chloromethyl ethyl ether, indicate that such transformations are thermodynamically feasible. rsc.org

Transformations of the Indane Ring System

The indane core, consisting of a fused benzene and cyclopentane ring, offers further opportunities for functionalization. nih.gov

The benzene ring of the indane scaffold can undergo electrophilic aromatic substitution reactions. The positions of substitution (C4, C6, C7) are directed by the existing alkyl substituents (the fused cyclopentane ring and the chloromethyl group). These groups are generally ortho-, para-directing and activating. Therefore, electrophiles are expected to be directed primarily to the C4 and C6 positions.

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl (-COR) or alkyl (-R) groups using an acyl chloride or alkyl halide with a Lewis acid like aluminum chloride (AlCl₃) tandfonline.com.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The five-membered cyclopentane ring can also be modified, although it is generally less reactive than the aromatic portion. Potential modifications include:

Dehydrogenation: Introduction of a double bond to form an indene derivative. This can alter the planarity and electronic properties of the molecule.

Substitution: Functional groups can be introduced onto the cyclopentane ring, for example, through bromination of indene followed by substitution reactions with various salts. researchgate.net Palladium-catalyzed reactions have been developed for the synthesis of indanes bearing substituted cyanomethyl groups at the C2 position, demonstrating the feasibility of functionalizing this part of the scaffold. nih.gov

Ring Expansion: Advanced synthetic methods, such as photoredox-enabled carbon-atom insertion, can be used to expand the five-membered ring of an indene precursor into a six-membered ring, yielding naphthalene derivatives. nih.govresearchgate.net This represents a more profound "skeletal editing" approach to modifying the core structure.

Reactivity of the 2-Chlorophenyl Moiety

The 2-chlorophenyl group attached at the C2 position of the indane ring is the third site for potential derivatization. The chlorine atom on this aromatic ring is significantly less reactive towards simple nucleophilic substitution than the chlorine of the chloromethyl group.

Nucleophilic Aromatic Substitution (SₙAr): This reaction is generally difficult on non-activated aryl chlorides. It typically requires harsh reaction conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups ortho or para to the chlorine, which are absent in this case.

Metal-Catalyzed Cross-Coupling Reactions: This is the most common and versatile method for modifying aryl halides. The C-Cl bond can be activated by a transition metal catalyst (typically palladium, nickel, or copper) to form new carbon-carbon or carbon-heteroatom bonds. Examples include:

Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) to form a biaryl compound.

Buchwald-Hartwig Amination: Reaction with an amine (R-NH₂) to form an N-aryl bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Electrophilic Aromatic Substitution: The chlorine atom is a deactivating but ortho-, para-directing group. Further electrophilic substitution on this ring would be disfavored compared to the more activated indane aromatic ring and would likely occur at the positions ortho and para to the chlorine atom (C3' and C5' of the chlorophenyl ring).

Table 2: Potential Products from Cross-Coupling Reactions of the 2-Chlorophenyl Moiety

| Reaction Name | Coupling Partner | Reagent Example | Product Functional Group |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Ph-B(OH)₂ | Biphenyl |

| Buchwald-Hartwig | Aniline | Ph-NH₂ | Diphenylamine |

| Sonogashira | Phenylacetylene | Ph-C≡CH | Diphenylacetylene |

Halogen Exchange Reactions

The chloromethyl group at the 5-position of the indan scaffold represents a primary benzylic halide. This functionality is known to be susceptible to nucleophilic substitution, including halogen exchange reactions. Such transformations are valuable for introducing heavier halogens like bromine or iodine, which can serve as more reactive handles in subsequent synthetic steps, particularly in cross-coupling reactions.

The conversion of alkyl and benzyl chlorides to their corresponding bromides or iodides is a well-established strategy in organic synthesis. These reactions are typically driven by the relative nucleophilicity of the halide ions and the solubility of the resulting metal salts. For a substrate like this compound, the Finkelstein reaction is a classic approach. This involves treating the compound with an alkali metal bromide (e.g., NaBr) or iodide (e.g., NaI) in a suitable solvent like acetone. The precipitation of sodium chloride from the acetone solution drives the equilibrium towards the formation of the bromo- or iodo-substituted product.

Catalysis can be essential for achieving practical reaction rates, especially for less reactive chlorides. Lewis acids or nucleophilic catalysts such as quaternary onium salts can facilitate these exchange processes. societechimiquedefrance.fr For benzylic chlorides, the reaction proceeds through an SN2 mechanism, which involves the backside attack of the nucleophilic halide ion on the carbon atom bearing the chlorine.

Table 1: Hypothetical Halogen Exchange Reactions on this compound

| Reagent | Solvent | Catalyst | Expected Product |

|---|---|---|---|

| NaBr | Acetone | None | 2-Chlorophenyl-indan-5-yl-bromomethane |

| NaI | Acetone | None | 2-Chlorophenyl-indan-5-yl-iodomethane |

Note: This table is illustrative and based on general principles of halogen exchange reactions, as specific experimental data for this compound is not available.

The choice of reagent and conditions can influence the selectivity and efficiency of the halogen exchange. For instance, using gaseous hydrogen bromide in the presence of a Lewis acid catalyst like ferric bromide is another effective method for converting benzylic chlorides to bromides. societechimiquedefrance.fr

Cross-Coupling Reactions on the Aryl Halide

The 2-chlorophenyl group of the target molecule contains an aryl chloride, which is a key functional group for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for this purpose. nih.govwikipedia.org Reactions such as the Suzuki-Miyaura (using boronic acids), Negishi (using organozinc reagents), Stille (using organotin reagents), and Hiyama (using organosilicon reagents) couplings are widely employed to form biaryl structures or to introduce new functional groups. nih.gov

The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl. Aryl chlorides are often less reactive due to the stronger carbon-chlorine bond. Consequently, their successful coupling often requires more specialized catalytic systems, typically involving electron-rich and sterically hindered phosphine ligands that promote the oxidative addition of the aryl chloride to the palladium(0) center, which is the rate-limiting step in the catalytic cycle.

Table 2: Potential Cross-Coupling Reactions for this compound

| Coupling Partner | Reaction Name | Catalyst/Ligand | Potential Product |

|---|---|---|---|

| Phenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂ / SPhos | 2-(Biphenyl-2-yl)-indan-5-yl-chloromethane |

| Phenylzinc chloride | Negishi | Pd(PPh₃)₄ | 2-(Biphenyl-2-yl)-indan-5-yl-chloromethane |

| Phenyltrimethyltin | Stille | Pd(PPh₃)₄ | 2-(Biphenyl-2-yl)-indan-5-yl-chloromethane |

Note: This table presents potential transformations based on established cross-coupling methodologies. Specific conditions would require experimental optimization.

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For challenging substrates like aryl chlorides, ligands such as XPhos and SPhos have been developed to enhance catalytic activity.

Stereochemical Control in Derivatization Strategies

The 2-position of the indan core in this compound is a stereocenter. Therefore, any derivatization strategy must consider the potential for stereochemical outcomes, such as retention, inversion, or racemization of this chiral center.

When a reaction occurs at a site remote from the chiral center, such as the halogen exchange at the 5-chloromethyl position or the cross-coupling at the 2-chlorophenyl group, the stereochemistry at the C2 position of the indan ring is generally expected to be preserved, provided the reaction conditions are not harsh enough to cause epimerization.

However, if a reaction involves the breaking of a bond at the chiral carbon, the stereochemical outcome becomes a critical consideration. For instance, if a substitution reaction were to occur at the C2 position, the mechanism of that reaction would dictate the stereochemistry of the product. An SN2 reaction would proceed with inversion of configuration, while an SN1 reaction would likely lead to a racemic mixture due to the formation of a planar carbocation intermediate.

In the context of derivatization, if the starting material is a single enantiomer, it is often desirable to maintain its optical purity throughout the synthetic sequence. This requires careful selection of reaction conditions to avoid racemization. If a new stereocenter is created during a reaction, the diastereoselectivity of the process becomes important. The existing chiral center can influence the stereochemical outcome of the newly formed center, a phenomenon known as substrate-controlled stereoselectivity.

For example, in a hypothetical reaction where a nucleophile adds to a carbonyl group that might be introduced onto the indan scaffold, the approach of the nucleophile could be directed by the steric bulk of the 2-chlorophenyl group, leading to the preferential formation of one diastereomer over the other.

Advanced Analytical Method Development for Research Applications of 2 Chlorophenyl Indan 5 Yl Chloromethane

Chromatographic Methodologies

Chromatographic techniques are fundamental for the separation, identification, and quantification of chemical compounds. For a substance like 2-Chlorophenyl-indan-5-yl-chloromethane, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be principal methods for analysis, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) Development and Optimization for Purity Assessment and Quantification

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. For the purity assessment and quantification of this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach.

Method development would involve a systematic optimization of several key parameters to achieve adequate separation of the main compound from any impurities or degradation products. This process includes the selection of an appropriate stationary phase (column), mobile phase composition, flow rate, and detection wavelength.

A typical starting point for method development could involve a C18 column, which is a versatile stationary phase suitable for a wide range of organic molecules. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. An isocratic elution (constant mobile phase composition) might be sufficient if the impurity profile is simple. However, a gradient elution (where the mobile phase composition changes over time) would offer better resolution for more complex samples.

Optimization would aim to achieve a good peak shape (symmetrical), sufficient retention time for the analyte of interest, and baseline separation from all other components in the sample matrix. The UV detector wavelength would be selected based on the maximum absorbance of the 2-chlorophenyl moiety, likely in the range of 220-280 nm, to ensure high sensitivity.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) | A common solvent system for reversed-phase chromatography, offering good solubility for the analyte. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at 230 nm | Selected based on the predicted UV absorbance maximum of the chromophore. |

Quantification would be achieved by creating a calibration curve using certified reference standards of this compound at various concentrations. The peak area of the analyte in an unknown sample can then be compared to the calibration curve to determine its concentration. Purity assessment would involve calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) for Analysis of Volatile Byproducts or Derivatives

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have a boiling point suitable for GC analysis, this technique would be particularly useful for identifying and quantifying any volatile byproducts that might be present from its synthesis or degradation.

The choice of the GC column is critical. A non-polar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, would likely provide good separation for chlorinated aromatic compounds. The oven temperature program would need to be optimized to ensure that all compounds of interest are eluted with good peak shape and resolution within a reasonable analysis time.

The most common detector for the analysis of chlorinated compounds is the Electron Capture Detector (ECD), which is highly sensitive to electrophilic substances. A Flame Ionization Detector (FID) could also be used for general-purpose analysis and quantification.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a mass spectrometric detector, provide a much higher degree of confidence in the identification of unknown compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) would be invaluable for the structural elucidation of volatile impurities or degradation products. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes. The fragmentation pattern observed in the mass spectrum serves as a "fingerprint" that can be compared to spectral libraries for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be the preferred method for the analysis of non-volatile or thermally labile impurities. Similar to GC-MS, the HPLC separates the components, and the mass spectrometer provides mass information. The molecular ion peak in the mass spectrum can confirm the molecular weight of the parent compound and any related substances.

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a simpler and more rapid technique that can be used for the quantitative analysis of this compound, provided that it is the only component in the sample that absorbs light at the chosen wavelength.

The first step would be to determine the wavelength of maximum absorbance (λmax) of the compound by scanning a dilute solution across a range of UV-visible wavelengths. A calibration curve would then be prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

While rapid and cost-effective, spectrophotometric methods are less specific than chromatographic techniques and are susceptible to interference from other absorbing species in the sample matrix.

Method Validation in Academic Research Contexts

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. In an academic research context, this ensures the reliability and accuracy of the data generated.

Specificity and Selectivity Assessment

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability to differentiate and quantify the analyte in the presence of other components.

For an HPLC method, specificity would be demonstrated by showing that the peak for this compound is well-resolved from all other peaks. This can be confirmed by analyzing a placebo (a sample containing all components except the analyte) and showing no interfering peaks at the retention time of the analyte. Peak purity analysis using a photodiode array (PDA) detector can also be employed to assess whether a single chromatographic peak is due to a single compound.

For a GC method, specificity would be confirmed by demonstrating baseline separation of the analyte from other volatile components. The use of a mass spectrometric detector (GC-MS) provides a high degree of selectivity, as the identification is based on both retention time and the mass spectrum.

Table 2: Summary of Analytical Techniques and Their Roles

| Technique | Primary Application | Key Advantages |

|---|---|---|

| HPLC | Purity assessment and quantification of the main compound. | Suitable for non-volatile and thermally labile compounds; high precision and accuracy. |

| GC | Analysis of volatile byproducts and impurities. | High resolution for volatile compounds; sensitive detectors available (e.g., ECD). |

| GC-MS | Structural identification of volatile unknowns. | Provides molecular weight and fragmentation data for confident identification. |

| LC-MS | Analysis and identification of non-volatile impurities. | Applicable to a wide range of compounds; provides molecular weight information. |

| UV-Vis Spectrophotometry | Rapid quantitative analysis of pure samples. | Simple, fast, and cost-effective. |

Linearity and Range Determination

Linearity in an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentration levels of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the quantitative determination of this compound, a high-performance liquid chromatography (HPLC) method is often developed. To establish linearity, a series of standard solutions of this compound are prepared by serial dilution from a stock solution to cover the expected concentration range. A typical approach involves preparing at least five to six concentrations. These standards are then injected into the chromatograph, and the peak area response is plotted against the corresponding concentration.

The relationship between concentration and peak area is expressed by a linear regression equation (y = mx + c), where 'y' is the peak area, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The correlation coefficient (r²) is a critical measure of the quality of the linearity, with values close to 1.000 indicating a strong linear relationship. pensoft.net

Table 1: Illustrative Linearity Data for this compound Analysis

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 10 | 150234 |

| 25 | 375589 |

| 50 | 751123 |

| 75 | 1126543 |

| 100 | 1501987 |

| 125 | 1877456 |

Linearity Analysis Results:

The data demonstrates a high degree of linearity within the specified concentration range, making the method suitable for quantitative analysis of this compound in research samples.

Accuracy and Precision Evaluation